2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a heterocyclic compound with a molecular formula of C6H7ClN2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole can be achieved through various methods. One common approach involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride . This method provides a convenient route to obtain the desired compound under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the compound’s oxidation state.
Scientific Research Applications
2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a necroptosis inhibitor, which could be useful in treating inflammatory diseases, neurodegenerative diseases, and cancers.
Biological Studies: Its unique structure makes it a valuable tool for studying biological pathways and molecular interactions.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis . This inhibition can prevent cell death and inflammation, making it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole: This compound shares a similar core structure but lacks the chlorine atom.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Another related compound with potential necroptosis inhibitory activity.
Uniqueness
2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile chemical entity in research and industry.
Properties
Molecular Formula |
C6H7ClN2 |
---|---|
Molecular Weight |
142.58 g/mol |
IUPAC Name |
2-chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole |
InChI |
InChI=1S/C6H7ClN2/c7-6-4-5-2-1-3-9(5)8-6/h4H,1-3H2 |
InChI Key |
SJMSANVCIXPQGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=NN2C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.